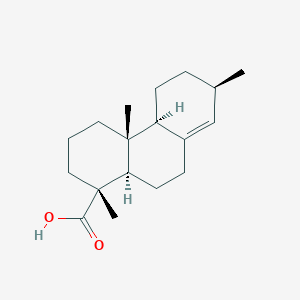

(1R,4aR,4bS,7R,10aR)-1,4a,7-trimethyl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-1-carboxylic acid

Description

Properties

Molecular Formula |

C18H28O2 |

|---|---|

Molecular Weight |

276.4 g/mol |

IUPAC Name |

(1R,4aR,4bS,7R,10aR)-1,4a,7-trimethyl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-1-carboxylic acid |

InChI |

InChI=1S/C18H28O2/c1-12-5-7-14-13(11-12)6-8-15-17(14,2)9-4-10-18(15,3)16(19)20/h11-12,14-15H,4-10H2,1-3H3,(H,19,20)/t12-,14+,15-,17-,18-/m1/s1 |

InChI Key |

AQMKARDJTJSPIX-BPSIQINWSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C |

Canonical SMILES |

CC1CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Approach

The preparation of such a highly stereospecific polycyclic carboxylic acid typically involves:

- Construction of the polycyclic hydrocarbon skeleton (decahydrophenanthrene framework) via cyclization reactions.

- Introduction of methyl substituents at specific positions using alkylation or methylation strategies.

- Installation of the carboxylic acid functionality at the appropriate carbon.

- Control of stereochemistry through chiral catalysts, chiral auxiliaries, or stereoselective reaction conditions.

Stepwise Synthetic Strategy

Formation of the Decahydrophenanthrene Core

- Diels-Alder Cycloaddition: A common method to build fused ring systems involves the Diels-Alder reaction between a diene and a dienophile to form a bicyclic intermediate. This reaction can be tailored to generate the decahydrophenanthrene skeleton by choosing appropriate precursors.

- Intramolecular Cyclization: Alternatively, intramolecular Friedel-Crafts alkylation or Michael addition can be employed to close rings and form the tricyclic structure.

Introduction of Methyl Groups

- Alkylation: Methyl groups at positions 1, 4a, and 7 can be introduced by methylation of intermediates using methyl iodide or methyl triflate under basic conditions.

- Stereocontrol: The stereochemistry at these centers is controlled by the reaction environment, choice of catalyst, or by using chiral starting materials.

Installation of the Carboxylic Acid Group

- Oxidation of Methyl or Alcohol Precursors: A methyl group or primary alcohol at position 1 can be oxidized to a carboxylic acid using reagents such as potassium permanganate or chromium-based oxidants.

- Carboxylation: Alternatively, carboxylation of an organometallic intermediate (e.g., a lithium or magnesium species) at position 1 with carbon dioxide can yield the carboxylic acid.

Representative Synthetic Route (Hypothetical)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Diels-Alder Cycloaddition | Diene + Dienophile, heat or catalyst | Bicyclic intermediate |

| 2 | Intramolecular Cyclization | Lewis acid catalyst (e.g., AlCl3) | Tricyclic decahydrophenanthrene |

| 3 | Methylation | Methyl iodide, base (e.g., NaH) | Introduction of methyl groups |

| 4 | Oxidation | KMnO4 or CrO3, acidic conditions | Carboxylic acid formation at C-1 |

| 5 | Purification | Chromatography or recrystallization | Pure stereospecific acid compound |

Stereochemical Considerations

- The stereochemistry at the five chiral centers (1R,4aR,4bS,7R,10aR) requires careful control during ring closure and substitution steps.

- Use of chiral catalysts or auxiliaries during cyclization and methylation steps can help achieve the desired stereochemical outcome.

- Diastereoselective hydrogenation or epimerization may be employed to adjust stereochemistry post-cyclization.

Summary Table of Preparation Methods

| Preparation Step | Method/Reaction Type | Key Reagents/Conditions | Stereochemical Control | Notes |

|---|---|---|---|---|

| Polycyclic core construction | Diels-Alder or cyclization | Diene, dienophile, Lewis acids | Chiral catalysts or auxiliaries | Forms the tricyclic decahydrophenanthrene framework |

| Methyl group introduction | Alkylation | Methyl iodide, base | Reaction conditions | Introduces methyl groups at 1,4a,7 |

| Carboxylic acid installation | Oxidation or carboxylation | KMnO4, CrO3, CO2 | Post-functionalization | Converts methyl or organometallic intermediate to acid |

| Purification | Chromatography, recrystallization | Solvent systems | - | Ensures stereochemical purity |

Chemical Reactions Analysis

Types of Reactions

(1R,4aR,4bS,7R,10aR)-1,4a,7-trimethyl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, (1R,4aR,4bS,7R,10aR)-1,4a,7-trimethyl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-1-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, derivatives of this compound are explored for their potential use as pharmaceuticals. Their ability to modulate specific biological pathways makes them candidates for drug development, particularly in treating diseases like cancer and infections.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, such as fragrances and flavors. Its unique properties make it suitable for creating high-value products with specific characteristics.

Mechanism of Action

The mechanism of action of (1R,4aR,4bS,7R,10aR)-1,4a,7-trimethyl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, the compound can modulate various biological pathways, leading to its observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues: Key Differences

The compound is compared to structurally related diterpenoids, focusing on substituents, stereochemistry, and functional groups.

Table 1: Structural and Molecular Comparisons

Key Observations:

Stereochemistry : The target compound’s 7R configuration distinguishes it from Isopimaric acid (7S) .

Substituents : Dehydroabietic acid has an isopropyl group at position 7 instead of a methyl group, altering hydrophobicity .

Functional Groups : Derivatives like the methyl ester () or aldehyde () exhibit modified reactivity and bioavailability.

Physicochemical Properties

Crystallographic studies () reveal hydrogen-bonding interactions in derivatives, influencing solubility and stability. For example:

Biological Activity

(1R,4aR,4bS,7R,10aR)-1,4a,7-trimethyl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-1-carboxylic acid is a complex organic compound with potential biological activities. This article delves into its pharmacological properties and mechanisms of action based on available research.

Chemical Structure and Properties

- Molecular Formula: C20H30O2

- Molecular Weight: 302.46 g/mol

- IUPAC Name: this compound

The compound exhibits various biological activities primarily through its interaction with ion channels and cellular signaling pathways. Notably:

- It acts as a large-conductance Ca2+-activated K+ channel (BK channel) opener . This interaction enhances the sensitivity of BK channels to calcium and voltage changes without affecting conductance directly .

- The opening of BK channels leads to increased potassium efflux which hyperpolarizes the membrane potential and reduces cellular excitability .

Toxicological Effects

Research indicates that the compound may induce toxicity under certain conditions:

- In studies involving rainbow trout hepatocytes, it was observed that the compound could disrupt calcium homeostasis by increasing intracellular calcium release . This disruption could have significant implications for cellular health and function.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

Q & A

Q. What are the established synthetic routes for this compound?

The compound is synthesized via multi-step organic reactions, often starting from abietic acid or related diterpene precursors. A common method involves converting abietic acid to its acid chloride using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in tetrahydrofuran (THF) under reflux, followed by purification . Key steps include stereochemical control during cyclization and methylation.

Table 1: Example Synthetic Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Acid chloride formation | Abietic acid, POCl₃, DMF, THF, reflux | 93% |

Q. How is the stereochemistry confirmed for this compound?

X-ray crystallography is the gold standard for resolving stereochemistry. For example, H-atom parameters and geometric constraints (bond lengths, angles) derived from single-crystal X-ray diffraction (XRD) provide definitive confirmation of the decahydrophenanthrene backbone and substituent orientations . Complementary NMR analysis (¹H, ¹³C, DEPT) validates dynamic stereochemical behavior in solution .

Q. What analytical techniques are critical for structural elucidation?

A combination of spectroscopic and chromatographic methods is employed:

- NMR Spectroscopy : Assigns chemical shifts (e.g., methyl groups at δ 0.8–1.5 ppm) and coupling constants .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 300.43 for C₂₀H₂₈O₂) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydrocarbon moieties .

Table 2: Key Analytical Techniques

| Technique | Application | Reference |

|---|---|---|

| XRD | Stereochemical resolution | |

| NMR | Functional group assignment | |

| HRMS | Molecular weight confirmation |

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Yield optimization involves:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for selective hydrogenation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates .

- Temperature Control : Lower temperatures reduce side reactions during methylation . Monitoring intermediates via HPLC or GC-MS ensures stepwise efficiency .

Q. How are contradictions in spectral data resolved?

Discrepancies between experimental and theoretical data (e.g., NMR shifts) are addressed by:

- Cross-Validation : Using 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Computational Modeling : Comparing experimental XRD bond angles with density functional theory (DFT)-optimized structures .

- Isotopic Labeling : Tracing metabolic or synthetic pathways to confirm regiochemistry .

Q. What computational approaches are used to study this compound’s interactions?

- Molecular Docking : The InChIKey (e.g.,

JKBKXKTXDKYEOR-UHFFFAOYSA-N) enables virtual screening against biological targets (e.g., enzymes) . - DFT Calculations : Predict thermodynamic stability of stereoisomers and reaction pathways .

- MD Simulations : Assess solubility and membrane permeability using force fields (e.g., AMBER) .

Q. How is biological activity assessed in vitro?

- Enzyme Inhibition Assays : Measure IC₅₀ values against targets like cyclooxygenase (COX) or cytochrome P450 .

- Cell-Based Studies : Evaluate cytotoxicity (e.g., MTT assay) and anti-inflammatory activity (e.g., TNF-α suppression) .

- Metabolic Stability : Use liver microsomes to predict pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.